6-(Cyclohexylthio)-2-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclohexylthio)-2-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a cyclohexylthio group attached to the 6-position of the nicotinonitrile ring and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexylthio)-2-methylnicotinonitrile typically involves the reaction of 2-methylnicotinonitrile with cyclohexylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohexylthio)-2-methylnicotinonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Compounds with different substituents replacing the cyclohexylthio group.
Scientific Research Applications
6-(Cyclohexylthio)-2-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Cyclohexylthio)-2-methylnicotinonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to proteins involved in cell signaling pathways, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-(Cyclohexylthio)-3-((2-morpholinoethyl)amino)-1-oxo-1H-phenalene-2-carbonitrile: Another compound with a cyclohexylthio group, studied for its binding mechanism with Hsp70.
N-(Cyclohexylthio)phthalimide: A compound with a similar cyclohexylthio group, used in various industrial applications.
Uniqueness
6-(Cyclohexylthio)-2-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct chemical and biological properties. Its combination of a cyclohexylthio group and a methyl group at specific positions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H16N2S |
---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
6-cyclohexylsulfanyl-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H16N2S/c1-10-11(9-14)7-8-13(15-10)16-12-5-3-2-4-6-12/h7-8,12H,2-6H2,1H3 |
InChI Key |
ZQUGGMWMJZNLFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SC2CCCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.